molecular formula C60H36N4Pt B13138734 Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin

Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin

Cat. No.: B13138734
M. Wt: 1008.0 g/mol
InChI Key: JTSFMOBITQMNCD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the complexation of 5,10,15,20-tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a suitable solvent such as dimethylformamide (DMF) or phenol. The reaction is carried out under reflux conditions to ensure complete complexation . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Pt(IV) complexes, while reduction typically results in Pt(0) or Pt(II) complexes .

Mechanism of Action

The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen species. These reactive oxygen species can then interact with cellular components, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound’s photophysical properties are also exploited in optoelectronic applications, where it acts as an efficient emitter of near-infrared light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pt-tetraphenyltetrabenzoporphyrin is unique due to its platinum center, which imparts distinct photophysical properties such as strong phosphorescence and high quantum yields. These properties make it particularly valuable in applications requiring efficient light emission and energy transfer .

Properties

Molecular Formula

C60H36N4Pt

Molecular Weight

1008.0 g/mol

IUPAC Name

platinum;2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene

InChI

InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H;

InChI Key

JTSFMOBITQMNCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=N3)C(=C5C6=CC=CC=C6C(=N5)C(=C7C8=CC=CC=C8C(=N7)C(=C9C1=CC=CC=C1C2=N9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt]

Origin of Product

United States

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